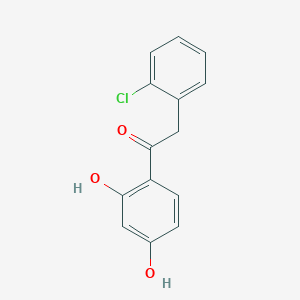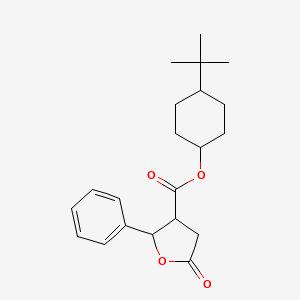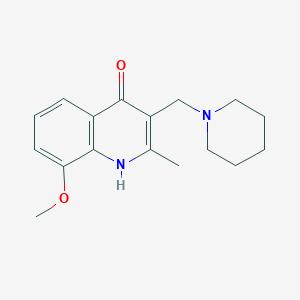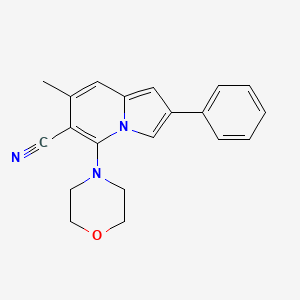
2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl-dihydroxyphenyl ethanones involves condensation reactions and can be achieved through several methods, including reacting 2,4-dihydroxyacetophenone derivatives with chlorinated compounds under specific conditions. For example, Moskvina et al. (2015) outlined the preparation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone derivatives through a condensation reaction, leading to their heterocyclization to give an isoflavone, which can be further reacted to yield various heterocycles in good yields (Moskvina, Shilin, & Khilya, 2015).
Molecular Structure Analysis
The molecular structure of chlorophenyl-dihydroxyphenyl ethanones has been characterized through various techniques, including X-ray diffraction and computational methods. These analyses reveal intricate details about the compound's conformation, bond lengths, and angles, contributing to a deeper understanding of its reactivity and properties. For instance, Zheng et al. (2014) synthesized and analyzed the crystal structure of a related compound, providing insights into its molecular geometry and interactions within the crystal lattice (Zheng, Cui, & Rao, 2014).
Chemical Reactions and Properties
Chlorophenyl-dihydroxyphenyl ethanones participate in various chemical reactions, including condensation, cyclization, and nucleophilic addition. These reactions can lead to the formation of complex heterocyclic structures with potential pharmacological activities. For example, Majumdar (2016) discussed the hydrogen-bonded crystal structure presentation of a similar compound, highlighting its potential for forming supramolecular networks supported by π-π stacking interactions (Majumdar, 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A study by Moskvina et al. (2015) explored the condensation of related compounds, demonstrating the formation of various heterocyclic compounds, including isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, indicating the potential of these compounds in synthesizing diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).
Biocatalysis and Enantioselective Synthesis
- Miao et al. (2019) researched the biotransformation of a similar compound for the highly stereoselective synthesis of a chiral intermediate, showcasing its potential in the synthesis of pharmaceuticals (Miao, Liu, He, & Wang, 2019).
Applications in Pharmaceutical Synthesis
- The work of Karande and Rathi (2017) focused on the synthesis of derivatives for potential anti-inflammatory applications, highlighting the versatility of such compounds in medicinal chemistry (Karande & Rathi, 2017).
Bioorganic Chemistry and Biological Activities
- Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives for their antibacterial and 5-lipoxygenase inhibitory activities, demonstrating the biological significance of these compounds (Vásquez-Martínez et al., 2019).
Antimicrobial Properties
- Wanjari (2020) explored the antimicrobial activity of related heterocyclic compounds, indicating their potential use in combating bacterial infections (Wanjari, 2020).
Novel Organic Syntheses
- Zheng et al. (2014) reported on the crystal structure of a derivative, shedding light on the structural characteristics essential for its chemical behavior and potential applications (Zheng, Cui, & Rao, 2014).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICHCBIEYJZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(1H-pyrazol-1-yl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)
![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)
![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)


![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)

